

# Application Notes & Protocols: BMS-986165 (Deucravacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Angeloylisogomisin O |           |
| Cat. No.:            | B1150683             | Get Quote |

Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor Therapeutic Area: Immune-Mediated Inflammatory Diseases

Introduction Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, and allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular signaling kinase that mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases. [1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

Mechanism of Action Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2) domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs). [1][8][9] These cytokines are central to the inflammatory and immune responses underlying numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its unique binding mode to the less-conserved pseudokinase domain.[4][10]





Click to download full resolution via product page

**Caption:** Allosteric inhibition of TYK2 signaling by BMS-986165.



## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

| Parameter                   | Target/Assay                         | Value     | Reference |
|-----------------------------|--------------------------------------|-----------|-----------|
| Binding Affinity (Ki)       | TYK2<br>Pseudokinase<br>Domain (JH2) | 0.02 nM   | [5][8]    |
| Enzymatic Inhibition (IC50) | TYK2 JH2 Domain                      | 1.0 nM    | [11][12]  |
| Cellular Inhibition (IC50)  | IL-23, IL-12, Type I<br>IFN Pathways | 2 - 14 nM | [8][11]   |
| Selectivity                 | TYK2 vs. JAK1/JAK3                   | >200-fold | [4]       |

| Selectivity | TYK2 vs. JAK2 | >3000-fold |[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

| Parameter                  | Species                           | Value                   | Reference |
|----------------------------|-----------------------------------|-------------------------|-----------|
| Terminal Half-Life<br>(t½) | Human (single<br>dose)            | 7.9 - 15.0 hours        | [8]       |
| Microsomal Stability (t½)  | Human, Mouse, Rat,<br>Monkey, Dog | > 120 min               | [8]       |
| Permeability               | Caco-2 Assay                      | Good (Efflux Ratio ~10) | [8]       |
| Molecular Formula          | -                                 | C20H22N8O3              | [8]       |

| Molecular Weight | - | 425.46 g/mol |[8] |



## Experimental Protocols Protocol 1: In Vitro Cellular STAT Phosphorylation Assay

This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-induced STAT phosphorylation in human immune cells.

Objective: To determine the IC<sub>50</sub> of BMS-986165 by measuring the inhibition of cytokine-stimulated phosphorylation of specific STAT proteins.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-cells, TF-1 cells).[5]
- BMS-986165 (Deucravacitinib).
- Vehicle control (e.g., DMSO).[5]
- Cytokine stimulants: IL-12, IL-23, IFNα, or Thrombopoietin (TPO).[8][10]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- Fixation/Permeabilization buffers (for flow cytometry).
- Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]
- Flow cytometer or ELISA plate reader.

#### Methodology:

- Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the
  assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.g.,
  1 x 10<sup>6</sup> cells/mL).
- Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a further dilution in assay medium to achieve the final desired concentrations. Ensure the final

### Methodological & Application





DMSO concentration is consistent across all wells and does not exceed 0.1%.

- Compound Treatment: Add the diluted BMS-986165 or vehicle control to the cell suspension. Incubate for 1-2 hours at 37°C.
- Cytokine Stimulation: Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for pSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., EC<sub>80</sub>).[10] Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Signal Termination: Stop the reaction by immediately fixing the cells (e.g., adding formaldehyde) or lysing them for biochemical analysis.
- Staining and Detection (Flow Cytometry):
  - Permeabilize the fixed cells using a permeabilization buffer.
  - Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.
  - Wash the cells and acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the cell population of interest.
  - Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
  - Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).
  - Plot the normalized response against the log concentration of BMS-986165 and fit a fourparameter logistic curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for the Cellular STAT Phosphorylation Assay.



## Protocol 2: In Vivo Murine Model of IL-23-Induced Skin Inflammation

This protocol details a common psoriasis-like mouse model used to evaluate the in vivo efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

#### Materials:

- 6-8 week old mice (e.g., C57BL/6).
- Recombinant murine IL-23.
- BMS-986165 (Deucravacitinib).
- Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]
- · Calipers for ear thickness measurement.
- Standard animal housing and husbandry equipment.
- Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

#### Methodology:

- Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at 15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]
- Disease Induction: On Day 0, and every other day thereafter, administer intradermal injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.
- · Compound Administration:



- Prepare fresh formulations of BMS-986165 in the vehicle daily.
- Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID)
   for the duration of the study (e.g., 9 days).[8]

#### Endpoint Monitoring:

- Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary indicator of inflammation.
- Clinical Scoring: If applicable, score skin for erythema and scaling.
- Terminal Procedures (e.g., Day 9):
  - Euthanize mice according to approved institutional guidelines.
  - Collect ear tissue for further analysis.

#### Ex Vivo Analysis:

- Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and subsequent qPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22).[3]

#### • Data Analysis:

- Compare the mean ear thickness between treatment groups using appropriate statistical tests (e.g., ANOVA).
- Quantify histological scores and gene expression changes relative to the vehicle control group.
- Determine the dose-dependent reduction in inflammatory parameters.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bristol Myers Squibb Bristol Myers Squibb Announces Deucravacitinib (BMS-986165)
   Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis
   Study [news.bms.com]
- 2. benchchem.com [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deucravacitinib Wikipedia [en.wikipedia.org]
- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 9. join.dermatologytimes.com [join.dermatologytimes.com]
- 10. skin.dermsquared.com [skin.dermsquared.com]
- 11. abmole.com [abmole.com]
- 12. Deucravacitinib | JAK | Interleukin | IFNAR | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: BMS-986165 (Deucravacitinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150683#compound-name-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com